2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold widely investigated for its pharmacological versatility . Key structural features include:
- Position 2: A 2-furyl group, common in adenosine receptor antagonists .
- Position 6: A 2-(1-pyrrolidinyl)-4-pyrimidinyl substituent, introducing a cyclic amine moiety that may enhance solubility or target binding.
The pyrrolidinyl group at position 6 distinguishes it from morpholine or piperidine derivatives, impacting pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
2-(furan-2-yl)-7-methyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-12-13(14-6-7-19-17(21-14)24-8-2-3-9-24)11-20-18-22-16(23-25(12)18)15-5-4-10-26-15/h4-7,10-11H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBLZGITMWDILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CO3)C4=NC(=NC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its potential therapeutic uses.
Chemical Structure and Properties
The structural formula for the compound can be represented as follows:
This compound features a triazole ring fused with a pyrimidine structure, along with a furan substituent and a pyrrolidinyl group. These structural components are crucial for its biological activity.
Antiviral Activity
Research has indicated that derivatives of triazolopyrimidines exhibit significant antiviral properties. Specifically, compounds similar to 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine have shown inhibitory effects against HIV integrase. A study demonstrated that modifications in the molecular structure could enhance antiviral efficacy, suggesting that this compound may also possess similar properties .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. For instance, research on related triazole derivatives revealed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism of action is believed to involve the induction of apoptosis in malignant cells .
Adenosine Receptor Modulation
Another area of interest is the interaction of this compound with adenosine receptors. Studies have shown that triazolopyrimidine derivatives can act as antagonists at the A2A adenosine receptor, which plays a critical role in various physiological processes. This activity may contribute to anti-inflammatory effects and could be beneficial in treating conditions such as asthma and cardiovascular diseases .
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidine derivatives have also been documented. Compounds with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was linked to enhanced antibacterial activity .
Case Study 1: Antiviral Efficacy
In vitro studies conducted on a series of triazolopyrimidine derivatives showed that certain modifications significantly improved their ability to inhibit HIV replication. The introduction of functional groups at specific positions on the triazole ring was found to enhance binding affinity to viral enzymes .
Case Study 2: Antitumor Effects
A study evaluating the cytotoxicity of various triazolopyrimidine compounds against human cancer cell lines revealed that 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine exhibited notable activity against MCF-7 cells with an IC50 value indicating effective inhibition of cell proliferation .
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antiviral | Moderate | , |
| Antitumor | High | |
| Adenosine Receptor | Moderate | , |
| Antimicrobial | High | , |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit viral replication. Specifically, compounds similar to 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine have shown promise in targeting viral enzymes such as HIV integrase and other key proteins involved in viral replication pathways .
Antitumor Properties
Studies have demonstrated that certain triazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. These compounds may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis .
Kinase Inhibition
The compound has been investigated for its potential as an inhibitor of protein kinases, which play critical roles in cell signaling and regulation. Inhibitors of specific kinases can be valuable in cancer therapy and other diseases characterized by dysregulated signaling pathways .
Case Study 1: Antiviral Research
A study published in the Journal of Medicinal Chemistry explored the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against HIV. The research highlighted the ability of these compounds to inhibit HIV integrase with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis indicated that modifications at the pyrimidine ring significantly enhanced antiviral activity .
Case Study 2: Antitumor Activity
In a study focusing on cancer treatment, derivatives of 2-(2-furyl)-7-methyl-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine were tested against human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being confirmed through flow cytometry assays .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Position 2: The 2-furyl group is conserved in adenosine receptor antagonists (e.g., ZM241385, SCH442416) and correlates with high affinity for A2A receptors . Replacement with phenyl (as in ) shifts activity to tubulin inhibition .
Position 6 :
- The pyrrolidinyl group in the target compound may improve solubility compared to morpholinyl () or unsubstituted pyrimidinyl groups .
- In SCH442416, a 3-(4-methoxyphenyl)propyl chain enhances A2A selectivity via hydrophobic interactions .
Position 7: Methyl substitution (target compound) contrasts with amino or aryl groups. Bulkier groups (e.g., trimethoxyphenyl in ) enhance tubulin binding but may reduce bioavailability .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- Hydrophilic substituents (e.g., hydroxyl or methoxy groups) at position 6 or side chains improve water solubility, as seen in SCH442416 and derivatives . The target compound’s pyrrolidinyl group may confer moderate solubility compared to morpholinyl analogues .
- Methyl at position 7 likely reduces metabolic instability compared to amino-substituted triazolopyrimidines .
Target Selectivity:
- Adenosine Receptors: 2-Furyl derivatives (e.g., ZM241385) show nM affinity for A2A receptors, while SCH442416 achieves sub-nM potency via extended alkyl chains . The target compound’s pyrrolidinyl-pyrimidinyl group may modulate selectivity toward A3 receptors, though further studies are needed.
- Anticancer Activity : Compounds with trimethoxyphenyl or pyridinyl groups exhibit tubulin inhibition or kinase modulation . The target compound’s methyl group may limit steric effects, favoring interactions with smaller binding pockets.
Q & A
Q. Q1. What are the established synthetic routes for this compound, and how is its structural integrity confirmed?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example, a related triazolopyrimidine derivative was synthesized using ethyl carboxilate intermediates reacted with amines under reflux conditions in a water-ethanol solvent system (1:1 v/v), catalyzed by TMDP (2,2,6,6-tetramethylpiperidine) . Structural confirmation relies on multi-spectral analysis:
- H and C NMR to verify proton environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches).
- Elemental analysis to validate purity and stoichiometry .
Q. Q2. What are the primary research applications of this compound in chemical and biological studies?
Methodological Answer: This compound serves as a versatile scaffold due to its fused triazolo-pyrimidine core:
- Chemistry : Acts as a precursor for synthesizing complex heterocycles (e.g., via nucleophilic substitutions at the pyrrolidinyl or furyl groups) .
- Biology : Screened for bioactivity (e.g., antimicrobial, kinase inhibition) using in vitro assays. For instance, analogs are tested against cancer cell lines via MTT assays, with IC values compared to reference drugs .
Advanced Research Questions
Q. Q3. How can computational quantum chemical methods optimize reaction pathways for derivatives of this compound?
Methodological Answer: State-of-the-art reaction path search algorithms (e.g., artificial force-induced reaction method) combined with density functional theory (DFT) calculations can predict transition states and intermediates. For example:
- Reaction Barrier Analysis : Calculate activation energies to identify kinetically favorable pathways.
- Solvent Effects : Use implicit solvent models (e.g., COSMO) to simulate solvent interactions and optimize conditions (e.g., ethanol vs. DMF).
- Feedback Loops : Experimental data (e.g., yields) refine computational parameters, enhancing predictive accuracy .
Q. Q4. How do researchers resolve contradictions in spectral data during characterization?
Methodological Answer: Contradictions (e.g., unexpected H NMR peaks) are addressed via:
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations.
- Tautomerism Analysis : Compare experimental IR carbonyl stretches with DFT-predicted vibrational modes for tautomeric forms.
- Cross-Validation : Replicate synthesis under inert conditions (e.g., argon) to rule out oxidative byproducts .
Q. Q5. What experimental design strategies maximize reaction yields while minimizing side products?
Methodological Answer: Statistical Design of Experiments (DoE) is critical:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors. For example, a 2 factorial design revealed that TMDP catalyst >20 mol% increases byproduct formation .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 65°C, 15 mol% TMDP) to achieve >85% yield .
- Scale-Up Considerations : Use microreactors for continuous flow synthesis to enhance heat/mass transfer .
Q. Q6. How are mechanistic studies conducted to elucidate the compound’s reactivity in catalytic systems?
Methodological Answer: Mechanistic insights are gained via:
- Kinetic Isotope Effects (KIE) : Compare for proton-transfer steps in deuterated solvents.
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates.
- In Situ Spectroscopy : Raman or UV-Vis monitoring of reaction progress to identify rate-determining steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
